molecular formula C14H10N4O2 B057154 [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- CAS No. 164265-78-5

[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-

Katalognummer: B057154
CAS-Nummer: 164265-78-5
Molekulargewicht: 266.25 g/mol
InChI-Schlüssel: USAWIVMZUYOXCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- (hereafter referred to as the "target compound") is a biphenyl derivative featuring a carboxylic acid group at the 4-position of one phenyl ring and a tetrazole moiety at the 2'-position of the adjacent ring. This structure is a hallmark of angiotensin II receptor blockers (ARBs), which are widely used in hypertension management. The tetrazole group enhances binding affinity to the angiotensin II type 1 (AT1) receptor, while the carboxylic acid improves metabolic stability and bioavailability .

Vorbereitungsmethoden

Catalytic Synthesis via Sulfonic Acid-Functionalized Reduced Graphene Oxide (SA-rGO)

Oxidation of Aldehydes to Carboxylic Acids

The carboxylic acid moiety in [1,1'-biphenyl]-4-carboxylic acid is typically introduced via oxidation of the corresponding aldehyde. A metal-free sulfonic acid-functionalized reduced graphene oxide (SA-rGO) catalyst has been employed for this transformation, leveraging its high acidity (2.40 mmol g⁻¹ acidic sites) and stability under oxidative conditions . In a representative procedure, benzaldehyde derivatives are treated with 30% H₂O₂ (1.1 equivalents) in water at 100°C for 6 hours, yielding carboxylic acids with turnover frequencies (TOF) of 9.06–9.89 h⁻¹ . The mechanism involves the formation of a peroxysulfuric acid intermediate (Fig. 4 ), which facilitates the oxidation of aldehydes to carboxylic acids without radical pathways, as confirmed by hydroquinone inhibition studies .

Key Reaction Parameters

SubstrateOxidantCatalyst LoadingTemperatureTimeYield
BenzaldehydeH₂O₂ (1.1 eq)10 mg SA-rGO100°C6 h89%
4-NitrobenzaldehydeH₂O₂ (2.2 eq)10 mg SA-rGO100°C8 h85%

[3+2] Cycloaddition for Tetrazole Formation

The tetrazole group is synthesized via a [3+2] cycloaddition between nitriles and sodium azide. SA-rGO catalyzes this reaction in dimethyl sulfoxide (DMSO) at 120°C, achieving TOF values of 12.08–16.96 h⁻¹ . For example, benzonitrile reacts with sodium azide in the presence of SA-rGO (10 mg) to yield 5-phenyl-1H-tetrazole in 89% yield after 8 hours . Computational studies (Fig. 7 ) reveal that SA-rGO lowers the activation energy of the cycloaddition by 7.5–11.7 kJ mol⁻¹ compared to uncatalyzed pathways, accelerating the reaction via acid-mediated nitrile activation .

Optimized Conditions for Tetrazole Synthesis

  • Catalyst : SA-rGO (10 mg)

  • Solvent : DMSO (3 mL)

  • Temperature : 120°C

  • Time : 8–12 hours

  • Yield Range : 75–89%

Deprotection Strategies for Biphenyl-Tetrazole Assembly

Trityl Group Removal in Biphenyl Intermediates

Industrial-scale synthesis often employs protected tetrazole intermediates to avoid side reactions. A patented method (WO2006098705A1 ) describes the deprotection of trityl-protected biphenyl-tetrazoles using mineral acids (e.g., HCl) or ammonium salts (e.g., hydroxylammonium chloride) in methanol/ketone mixtures. For instance, trityl-protected Losartan is stirred with hydroxylammonium chloride in methanol/acetone at 20–40°C for 1–4.5 hours, followed by filtration to remove methoxytriphenylmethane byproducts . Adjusting the pH to 3.5–12.5 precipitates the pure product, which is further purified via ethyl acetate extraction .

Deprotection Workflow

  • Reaction : Trityl-protected compound + HCl/NH₄Cl in MeOH/ketone (1:1 v/v).

  • Filtration : Remove trityl ether byproduct.

  • pH Adjustment : Neutralize with NaOH/NaHCO₃.

  • Concentration : Rotary evaporation under reduced pressure.

  • Purification : Ethyl acetate extraction or aqueous precipitation.

Scalability and Industrial Feasibility

Gram-scale syntheses (100 mmol) of both carboxylic acid and tetrazole components demonstrate the practicality of these methods. SA-rGO-mediated reactions maintain yields >80% at 10 g scale, with linear scalability observed in reaction time and yield (Fig. 8a–b ). Similarly, the deprotection method achieves >90% purity in multi-kilogram batches, as validated by HPLC .

Comparative Analysis of Methodologies

Catalytic Efficiency vs. Deprotection Practicality

  • SA-rGO Catalysis :

    • Advantages : Metal-free, high TOF values, green metrics (E-factor: 0.23 ).

    • Limitations : Requires specialized catalyst synthesis.

  • Deprotection Approach :

    • Advantages : Scalable, compatible with existing pharmaceutical workflows.

    • Limitations : Generates stoichiometric trityl waste.

Environmental Impact

SA-rGO-based methods align with green chemistry principles, utilizing H₂O₂ as a benign oxidant and achieving atom economies >85% . In contrast, deprotection routes require solvent-intensive work-ups, though solvent recovery systems mitigate this issue .

Wissenschaftliche Forschungsanwendungen

Valsartan-Säure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Valsartan-Säure entfaltet seine Wirkung durch selektive Bindung an den Angiotensin-II-Rezeptor vom Typ 1 (AT1), wodurch verhindert wird, dass Angiotensin II bindet und seine hypertensive Wirkung ausübt . Diese Wirkung führt zu Vasodilatation, reduzierter Aldosteronsekretion und niedrigerem Blutdruck. Die Verbindung beeinflusst auch das Renin-Angiotensin-Aldosteron-System, das eine wichtige Rolle bei der Regulation der Herz-Kreislauf- und Nierenfunktion spielt .

Ähnliche Verbindungen:

  • Telmisartan
  • Candesartan
  • Losartan
  • Olmesartan
  • Irbesartan

Vergleich: Valsartan-Säure ist unter den Angiotensin-II-Rezeptorblockern aufgrund ihrer spezifischen Bindungsaffinität und pharmakokinetischen Eigenschaften einzigartig. Im Gegensatz zu einigen anderen Verbindungen dieser Klasse erfordert Valsartan-Säure keine metabolische Aktivierung, um seine Wirkung zu entfalten . Darüber hinaus hat es eine relativ kurze Halbwertszeit im Vergleich zu anderen Angiotensin-II-Rezeptorblockern, was die Dosierungsfrequenz und die Compliance der Patienten beeinflussen kann .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Comparison with Analogous Compounds

Losartan and Losartan Carboxylic Acid (LCA)

  • Structure : Losartan contains a hydroxymethyl group on an imidazole ring, while its active metabolite, LCA, replaces this with a carboxylic acid .
  • Pharmacology :
    • Potency : LCA exhibits 10–40x higher AT1 receptor affinity than Losartan due to the carboxylic acid group, which stabilizes ionic interactions with the receptor .
    • Pharmacokinetics : LCA’s longer half-life (6–9 hours vs. Losartan’s 2 hours) underscores the metabolic advantage of the carboxylic acid substitution .

CV-11974 (Active Metabolite of TCV-116)

  • Structure : Features a benzimidazole core with ethoxy and carboxylic acid substituents .
  • Pharmacology :
    • Receptor Binding : CV-11974 shows IC50 values of 1.12 × 10⁻⁷ M (bovine adrenal cortex) and 2.86 × 10⁻⁸ M (rabbit aorta), indicating superior potency to EXP3174 (Losartan’s metabolite) and DuP 753 .
    • In Vivo Efficacy : Oral administration of its prodrug (TCV-116) achieves an ED50 of 0.069 mg/kg in rats, 48x more potent than Losartan .

Irbesartan

  • Structure : Replaces the carboxylic acid with a cyclopentane carboxamide group .
  • Pharmacology :
    • Bioavailability : The amide group enhances lipophilicity, improving oral absorption (60–80% bioavailability vs. 33% for Losartan) .
    • Receptor Interaction : Despite lacking a carboxylic acid, Irbesartan’s bulky substituents maintain high AT1 affinity via hydrophobic interactions .

Process-Related Impurities

  • Example : 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid .
  • Impact: Minor structural deviations (e.g., hydroxypropyl or methyl groups) reduce receptor binding and necessitate stringent quality control during synthesis .

Data Table: Key Structural and Pharmacological Parameters

Compound Substituents/Modifications IC50/ED50 (Key Data) Clinical Relevance
Target Compound 4-Carboxylic acid, 2'-tetrazole N/A (Theoretical) Prototype ARB scaffold
Losartan Imidazole methanol, chlorobutyl chain ED50: 3.3 mg/kg (rat) First non-peptide ARB
Losartan Carboxylic Acid 4-Carboxylic acid (imidazole) 10–40x higher potency vs. Losartan Active metabolite with prolonged action
CV-11974 Benzimidazole-7-carboxylic acid, ethoxy IC50: 1.12 × 10⁻⁷ M (bovine adrenal) Most potent ARB in its class
Irbesartan Cyclopentane carboxamide ED50: 0.23 mg/kg (renal hypertensive rat) High bioavailability, once-daily dosing

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Tetrazole Role : The 2'-tetrazole group is critical for hydrogen bonding with Lys199 and His256 residues in the AT1 receptor, a feature conserved across ARBs .
  • Carboxylic Acid vs. Amide :
    • Carboxylic acids (e.g., LCA, CV-11974) enhance ionic interactions with receptor residues, improving affinity and duration .
    • Amides (e.g., Irbesartan) prioritize lipophilicity and oral absorption, albeit with slightly reduced potency .
  • Substituent Effects : Ethoxy groups (CV-11974) and chlorinated imidazoles (Losartan) fine-tune steric and electronic interactions, affecting selectivity and metabolic stability .

Clinical and Industrial Implications

  • Drug Design : The target compound’s scaffold is a versatile template for developing ARBs with tunable pharmacokinetics. For example, prodrug strategies (e.g., TCV-116 → CV-11974) mitigate first-pass metabolism .
  • Quality Control : Structural analogs like process impurities (e.g., methyl-substituted derivatives) require rigorous monitoring to avoid off-target effects .

Biologische Aktivität

[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and cytotoxic effects, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a biphenyl backbone and a tetrazole group, which are known to influence biological activity. The IUPAC name is 4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid, with the following chemical formula:

PropertyValue
Molecular FormulaC14H10N4O2
Molecular Weight270.25 g/mol
CAS Number164265-78-5

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study published in the Molecules journal evaluated the antimicrobial properties of several tetrazole derivatives, including [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-. The results demonstrated that this compound has significant antibacterial effects against various strains of bacteria:

  • Minimum Inhibitory Concentrations (MICs) ranged from 0.25 to 4 µg/mL against standard bacterial strains.
  • It showed enhanced activity compared to conventional antibiotics like Ciprofloxacin, particularly against clinical isolates of Staphylococcus epidermidis.

Table 1: Antimicrobial Activity of [1,1'-Biphenyl]-4-carboxylic Acid, 2'-(1H-tetrazol-5-yl)-

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli8
Pseudomonas aeruginosa16

Cytotoxic Activity

Cytotoxicity studies conducted on human cancer cell lines (HTB-140, A549, Caco-2) revealed that the compound exhibits low toxicity towards normal cells while maintaining effectiveness against cancer cells:

  • The IC50 values for cancer cell lines were greater than 100 µM , indicating low cytotoxicity.
  • This selectivity suggests potential therapeutic applications with reduced side effects.

Table 2: Cytotoxicity Profile of [1,1'-Biphenyl]-4-carboxylic Acid, 2'-(1H-tetrazol-5-yl)-

Cell LineIC50 (µM)
HTB-140 (Melanoma)>100
A549 (Lung Carcinoma)>100
Caco-2 (Colon Carcinoma)>100

The biological activity of [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- may be attributed to its ability to interact with specific cellular targets involved in bacterial growth and cancer cell proliferation. The tetrazole moiety is known for its role in modulating enzyme activities and receptor interactions.

Case Studies

Recent studies have highlighted the compound's potential in combination therapies:

  • In a preclinical study involving breast cancer models, the compound was tested alongside TRAIL (TNF-related apoptosis-inducing ligand). The combination significantly impaired cell viability and enhanced apoptotic signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-, and how can purity be validated?

Methodological Answer: The synthesis typically involves coupling biphenyl derivatives with tetrazole moieties via multi-step reactions. For example, intermediates like N-[[2'-(1-triphenylmethyl-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine methyl ester are treated with oxalic acid to form oxalate salts, followed by deprotection under acidic conditions to yield the final compound . Purity is validated using NMR (to confirm structural integrity) and HPLC (for quantitative purity assessment). For instance, losartan-related compounds are analyzed using reverse-phase HPLC with UV detection at 254 nm, achieving resolutions >98% .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Methodological Answer: X-ray crystallography using SHELXL (a widely used refinement program) is employed to resolve the 3D conformation. The biphenyl core and tetrazole ring torsion angles are critical for understanding steric interactions. For coordination polymers derived from this compound, synchrotron radiation sources enhance data resolution (<1.0 Å), allowing precise determination of metal-ligand bond lengths (e.g., Zn–N bonds at ~2.0 Å in antimicrobial MOFs) .

Q. What biological targets are associated with this compound, and how are binding affinities measured?

Methodological Answer: The tetrazole group mimics carboxylate moieties, enabling angiotensin II receptor antagonism (e.g., in losartan and valsartan). Radioligand binding assays (using [³H]-angiotensin II) quantify receptor affinity (IC₅₀ values <10 nM). For antimicrobial studies, minimum inhibitory concentration (MIC) assays against E. coli and S. aureus are performed, with reported MIC values of 8–32 µg/mL for zinc-based coordination polymers .

Advanced Research Questions

Q. How can synthetic challenges, such as tetrazole ring instability, be addressed during scale-up?

Methodological Answer: Tetrazole rings are prone to decomposition under basic or oxidative conditions. Protective strategies include using trityl (triphenylmethyl) groups during synthesis, as seen in valsartan intermediates . Deprotection is achieved via anhydrous HCl in THF, minimizing side reactions. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., reaction temperature <40°C, pH 4–6) to stabilize the tetrazole moiety .

Q. What computational methods predict the compound’s interaction with biological targets or materials?

Methodological Answer: Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding sites. For angiotensin II receptors, molecular docking (e.g., AutoDock Vina) identifies hydrogen bonds between the tetrazole group and Arg167/His183 residues. Molecular Dynamics (MD) simulations (using AMBER or GROMACS) assess stability over 100 ns trajectories, revealing conformational flexibility in the biphenyl linkage .

Q. How are structural impurities or degradation products characterized in pharmaceutical formulations?

Methodological Answer: LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. For example, process-related impurities like 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid are identified via exact mass (m/z 421.49) and fragmentation patterns . Forced degradation studies (acid/base/thermal stress) coupled with NMR elucidate degradation pathways, such as tetrazole ring oxidation .

Q. What strategies improve the compound’s application in antimicrobial metal-organic frameworks (MOFs)?

Methodological Answer: Coordination with transition metals (e.g., Zn²⁺ or Cu²⁺) enhances bioactivity. Solvothermal synthesis (120°C, DMF/water) yields Zn-MOFs with 3D porous structures. BET surface area analysis (~500 m²/g) confirms porosity, while time-kill assays demonstrate 99% bacterial reduction within 24 hours. Synergistic effects with antibiotics (e.g., ciprofloxacin) are evaluated via checkerboard assays .

Q. How do structural modifications influence pharmacokinetic properties in preclinical models?

Methodological Answer: Pharmacokinetic studies in rats (IV/PO administration) measure parameters like Cₘₐₓ, t₁/₂, and bioavailability. For losartan analogs, substituting the biphenyl methyl group with polar moieties increases plasma half-life from 2.5 to 6.2 hours. Metabolite profiling using UPLC-QTOF-MS identifies active metabolites (e.g., losartan carboxylic acid) and glucuronidation pathways .

Q. Data Contradiction Analysis

Q. How can discrepancies in reported biological activities (e.g., MIC values) be resolved?

Methodological Answer: Variations in MIC values may arise from differences in bacterial strains or assay conditions. Standardization via CLSI guidelines ensures consistency. For example, adjusting inoculum density to 1×10⁶ CFU/mL and using Mueller-Hinton broth reduces inter-lab variability. Meta-analysis of published data identifies trends, such as higher MIC values for Gram-negative vs. Gram-positive bacteria .

Q. What experimental approaches resolve conflicting crystallographic data on torsion angles?

Methodological Answer: High-resolution crystallography (≤0.8 Å) and Hirshfeld surface analysis clarify torsional strain. For biphenyl-tetrazole derivatives, comparative studies using Cambridge Structural Database (CSD) entries reveal that electron-withdrawing substituents reduce torsion angles by 5–10°, stabilizing planar conformations. DFT-optimized geometries validate experimental observations .

Eigenschaften

IUPAC Name

4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-14(20)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13-15-17-18-16-13/h1-8H,(H,19,20)(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAWIVMZUYOXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20881090
Record name Valsartan acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20881090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164265-78-5
Record name Valsartan acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20881090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-
Reactant of Route 3
Reactant of Route 3
[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-
Reactant of Route 4
Reactant of Route 4
[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-
Reactant of Route 5
Reactant of Route 5
[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-
Reactant of Route 6
Reactant of Route 6
[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.